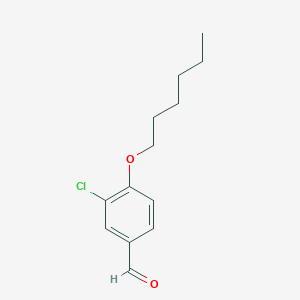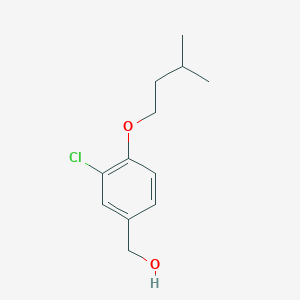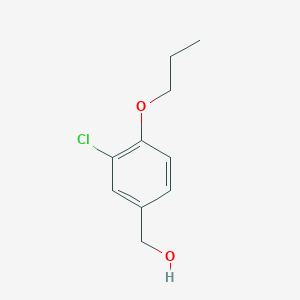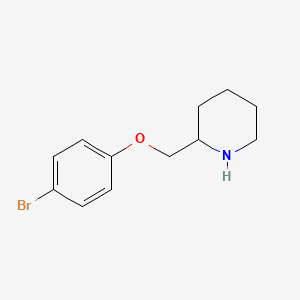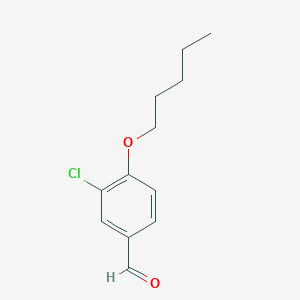
3-Chloro-4-(pentyloxy)benzaldehyde
Overview
Description
3-Chloro-4-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a pentyloxy group at the fourth position. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Etherification: The 3-chlorobenzaldehyde undergoes etherification with pentanol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(pentyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds for pharmaceutical research.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and are studied for their therapeutic potential.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. It serves as a building block for compounds that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pentyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and pentyloxy group influence its reactivity and selectivity in various reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The aldehyde group is the primary site for nucleophilic attack.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.
4-Chloro-3-(pentyloxy)benzaldehyde: Similar structure but with the chlorine and pentyloxy groups swapped.
Uniqueness: 3-Chloro-4-(pentyloxy)benzaldehyde is unique due to the specific positioning of the chlorine and pentyloxy groups, which influence its chemical reactivity and applications. The pentyloxy group provides increased hydrophobicity compared to shorter alkoxy groups, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
3-chloro-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8-9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWFOVUZHUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
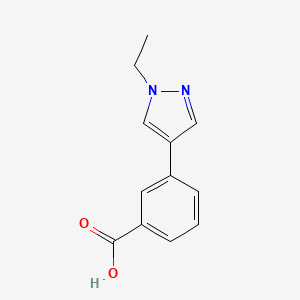
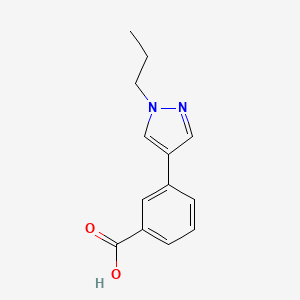
![1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B7872774.png)
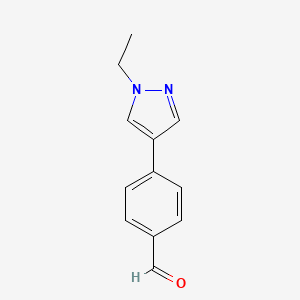
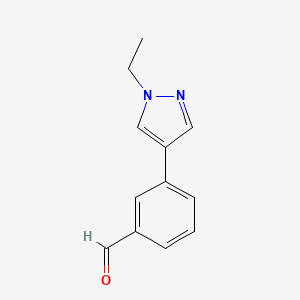
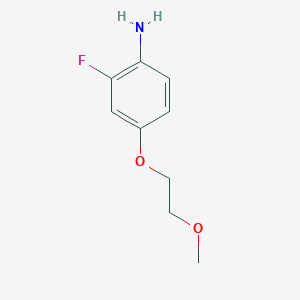
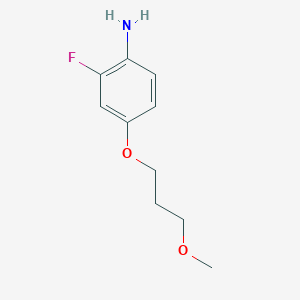
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)

